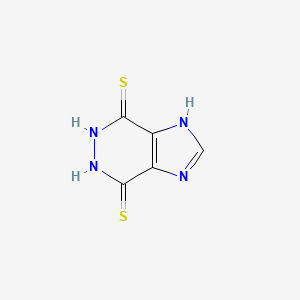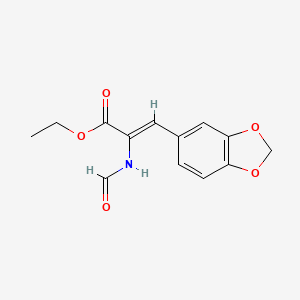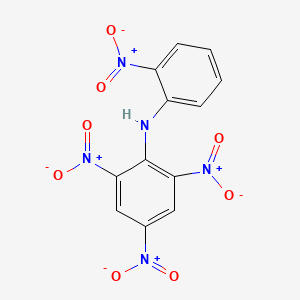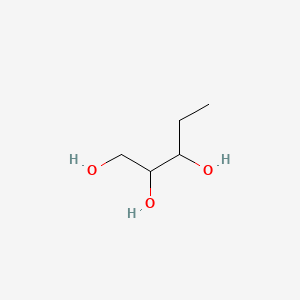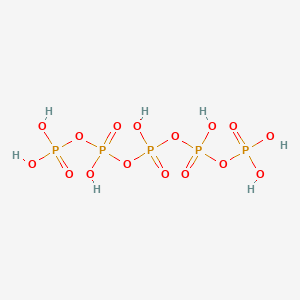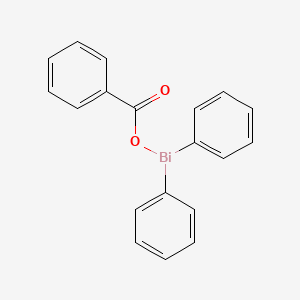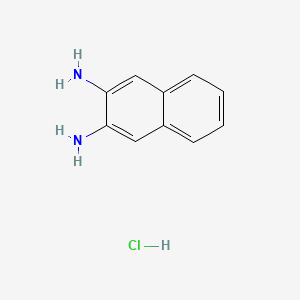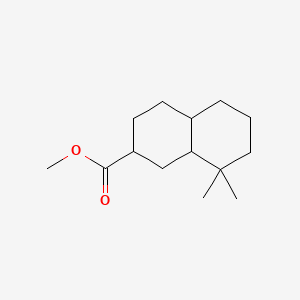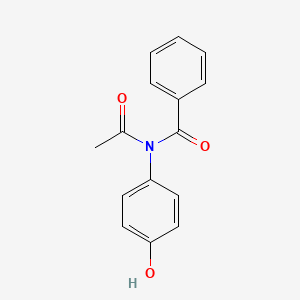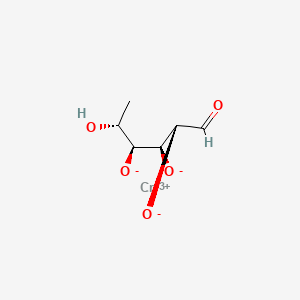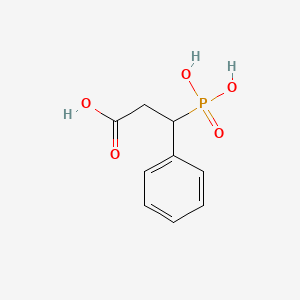
Hydrocinnamic acid, beta-phosphono-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocinnamic acid, beta-phosphono- is a compound that belongs to the class of phenylpropanoids It is characterized by the presence of a phosphono group attached to the beta position of the hydrocinnamic acid structure
準備方法
Synthetic Routes and Reaction Conditions: Hydrocinnamic acid, beta-phosphono- can be synthesized through several methods. One common approach involves the reaction of hydrocinnamic acid with a suitable phosphonating agent under controlled conditions. For example, the reaction of hydrocinnamic acid with dialkyl phosphite in the presence of a base such as sodium hydride can yield the desired beta-phosphono derivative. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of hydrocinnamic acid, beta-phosphono- often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Hydrocinnamic acid, beta-phosphono- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the beta-phosphono group to other functional groups, such as hydroxyl or amino groups.
Substitution: The beta-phosphono group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxyl or amino derivatives.
科学的研究の応用
Hydrocinnamic acid, beta-phosphono- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of hydrocinnamic acid, beta-phosphono- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Hydrocinnamic acid, beta-phosphono- can be compared with other similar compounds such as:
Phenylpropanoic acid: Similar in structure but lacks the phosphono group.
Cinnamic acid: Contains a double bond in the side chain instead of the phosphono group.
Ferulic acid: A hydroxycinnamic acid derivative with a methoxy group.
Uniqueness: The presence of the beta-phosphono group in hydrocinnamic acid, beta-phosphono- imparts unique chemical and biological properties, distinguishing it from other similar compounds
特性
CAS番号 |
144949-02-0 |
|---|---|
分子式 |
C9H11O5P |
分子量 |
230.15 g/mol |
IUPAC名 |
3-phenyl-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)(H2,12,13,14) |
InChIキー |
ROOGGHRRVCHHFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


